molecular formula C8H15Cl3Si B1215956 7-Octenyltrichlorosilane CAS No. 52217-52-4

7-Octenyltrichlorosilane

Cat. No.: B1215956
CAS No.: 52217-52-4
M. Wt: 245.6 g/mol
InChI Key: MFISPHKHJHQREG-UHFFFAOYSA-N
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Description

7-Octenyltrichlorosilane is an organosilicon compound with the molecular formula C8H15Cl3Si. It is a derivative of trichlorosilane and features a vinyl group at the terminal end of an octyl chain. This compound is known for forming self-assembled monolayers on various substrates, making it valuable in surface modification and adhesion promotion .

Mechanism of Action

Target of Action

7-Octenyltrichlorosilane (OTTS) is a derivative of trichlorosilane that forms a self-assembled monolayer (SAM) on a variety of substrates . Its primary targets are these substrates, which can include materials like silica coated alumina implants . The role of these targets is to provide a surface for the OTTS to interact with and modify.

Mode of Action

The OTTS interacts with its targets by forming a SAM on the substrate surfaces . This interaction is facilitated by the terminal-vinyl group of the 7OTCS molecules, which plays an essential role in the dispersion of the functionalized multiwalled carbon nanotubes (f-MWNTs) in the composite .

Biochemical Pathways

For example, it can be utilized in adhesion promotion and in the modification of surface characteristics .

Pharmacokinetics

It has a boiling point of 223-224 °C, a density of 1.07 g/mL at 25 °C, and a refractive index of 1.458 at 20 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of OTTS’s action primarily involve changes to the substrate’s surface characteristics. By forming a SAM on the substrate, OTTS can promote adhesion and modify surface characteristics . In the case of f-MWNTs, the terminal-vinyl group of 7OTCS molecules plays an essential role in the dispersion of the f-MWNTs in the composite and its mechanical properties .

Action Environment

The action, efficacy, and stability of OTTS can be influenced by environmental factors. For instance, the formation of a SAM by OTTS may be affected by the presence of water and moisture in the air, as hydrogen chloride may be formed by reaction with water and moisture in air . Therefore, the environment in which OTTS is used can significantly impact its action and effectiveness.

Biochemical Analysis

Biochemical Properties

7-Octenyltrichlorosilane plays a significant role in biochemical reactions by forming SAMs on substrates, which can influence the interaction between biomolecules and surfaces. This compound interacts with enzymes, proteins, and other biomolecules through its reactive trichlorosilane group, which can form covalent bonds with hydroxyl groups on surfaces. These interactions can modify the surface properties, enhancing adhesion and promoting specific biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of SAMs on cell culture substrates can affect cell adhesion, proliferation, and differentiation. Additionally, this compound can impact the expression of genes involved in cell signaling and metabolic pathways, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The trichlorosilane group reacts with hydroxyl groups on surfaces, forming covalent bonds that create a stable SAM. This SAM can influence enzyme activity by providing a specific microenvironment that enhances or inhibits enzyme function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is known to be moisture-sensitive, reacting rapidly with water and protic solvents . Over time, the stability of the SAMs formed by this compound can be affected by environmental conditions, leading to potential degradation and changes in cellular function. Long-term studies have shown that the stability of these SAMs is crucial for maintaining their biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote beneficial interactions with biomolecules, enhancing cellular function and adhesion. At high doses, this compound can exhibit toxic or adverse effects, such as skin corrosion and eye damage . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression. For example, the formation of SAMs can affect the activity of enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form SAMs allows it to localize to specific cellular compartments, influencing its accumulation and activity. These interactions can affect the compound’s localization and its impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Octenyltrichlorosilane can be synthesized through the hydrosilylation of 1-octene with trichlorosilane. The reaction typically requires a platinum-based catalyst, such as chloroplatinic acid, and is conducted under an inert atmosphere to prevent unwanted side reactions. The reaction proceeds as follows:

CH2=CH(CH2)6H+HSiCl3CH2=CH(CH2)6SiCl3\text{CH}_2=\text{CH}(\text{CH}_2)_6\text{H} + \text{HSiCl}_3 \rightarrow \text{CH}_2=\text{CH}(\text{CH}_2)_6\text{SiCl}_3 CH2​=CH(CH2​)6​H+HSiCl3​→CH2​=CH(CH2​)6​SiCl3​

Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrosilylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 7-Octenyltrichlorosilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Oxidation: Can be oxidized to form silanols or siloxanes.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Substitution: Alcohols, amines, or other nucleophiles under mild conditions.

Major Products:

Scientific Research Applications

7-Octenyltrichlorosilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

    n-Octyltrichlorosilane: Similar structure but lacks the vinyl group.

    Hexyltrichlorosilane: Shorter alkyl chain.

    Vinyltrichlorosilane: Lacks the long alkyl chain.

Uniqueness: 7-Octenyltrichlorosilane is unique due to its combination of a long alkyl chain and a terminal vinyl group. This structure allows it to form stable monolayers and participate in additional chemical reactions, making it more versatile compared to its analogs .

Properties

IUPAC Name

trichloro(oct-7-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFISPHKHJHQREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068717
Record name Trichloro-7-octenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52217-52-4
Record name 7-Octenyltrichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52217-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trichloro-7-octen-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trichloro-7-octen-1-yl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichloro-7-octenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloro-7-octenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.481
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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